molecular formula C12H10ClNO B1455284 (2-Chloro-6-phenylpyridin-4-YL)methanol CAS No. 925004-74-6

(2-Chloro-6-phenylpyridin-4-YL)methanol

Cat. No.: B1455284
CAS No.: 925004-74-6
M. Wt: 219.66 g/mol
InChI Key: JDVNNWGIFOTXQS-UHFFFAOYSA-N
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Description

(2-Chloro-6-phenylpyridin-4-YL)methanol is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the second position, a phenyl group at the sixth position, and a hydroxymethyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-phenylpyridin-4-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-phenylpyridine.

    Reaction with Formaldehyde: The 2-chloro-6-phenylpyridine is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fourth position of the pyridine ring.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-phenylpyridin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-phenylpyridin-4-YL)methanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under reflux conditions.

Major Products:

    Oxidation: Formation of 2-chloro-6-phenylpyridine-4-carboxylic acid.

    Reduction: Formation of 2-phenylpyridin-4-YL)methanol.

    Substitution: Formation of 2-amino-6-phenylpyridin-4-YL)methanol or 2-thio-6-phenylpyridin-4-YL)methanol.

Scientific Research Applications

(2-Chloro-6-phenylpyridin-4-YL)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-phenylpyridin-4-YL)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and phenyl groups contribute to its binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • (2-Methyl-6-phenylpyridin-3-yl)methanol
  • (2-Chloro-5-methylpyridin-3-yl)methanol
  • (5-Chloro-2-methoxypyridin-3-yl)methanol

Comparison:

  • Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds, affecting their chemical reactivity and physical properties.
  • Unique Features: (2-Chloro-6-phenylpyridin-4-YL)methanol is unique due to the specific combination of chloro, phenyl, and hydroxymethyl groups, which confer distinct chemical and biological properties.
  • Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly valuable in certain research and industrial contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-chloro-6-phenylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNNWGIFOTXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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